molecular formula C19H19N3OS2 B2838589 (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897466-81-8

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2838589
CAS No.: 897466-81-8
M. Wt: 369.5
InChI Key: SGDUDLKBHMZEAC-FNORWQNLSA-N
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Description

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a benzothiazole core, a piperazine ring, and a thiophene moiety

Scientific Research Applications

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it could be of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a Heck reaction or similar cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups or the benzothiazole ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole
  • 6-methyl-2-{4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

Uniqueness

The uniqueness of (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, can enhance its electronic properties, making it suitable for applications in materials science.

Properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-6-16-17(13-14)25-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-24-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUDLKBHMZEAC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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